molecular formula C21H21NO4 B15111377 methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate

methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate

Cat. No.: B15111377
M. Wt: 351.4 g/mol
InChI Key: QEWYSVBHWJLEGY-UHFFFAOYSA-N
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Description

Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a benzo[f]chromen-3-one core linked to a piperidine-4-carboxylate ester via a methylene bridge. Its synthesis involves microwave irradiation, achieving a high yield of 93% and a melting point of 228–230°C . The benzo[f]chromen moiety is associated with diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial effects, making this compound a candidate for pharmacological studies .

Key structural attributes include:

  • Fused aromatic systems: The benzo[f]chromen unit (three fused rings) and the piperidine ring.
  • Stereoelectronic features: The ester group at the piperidine-4-position and the 3-keto group on the chromen system.
  • Crystallographic data: Molecules form [010] chains via C–H···O hydrogen bonds and exhibit aromatic stacking interactions, influencing solid-state stability .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 1-[(3-oxobenzo[f]chromen-1-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C21H21NO4/c1-25-21(24)15-8-10-22(11-9-15)13-16-12-19(23)26-18-7-6-14-4-2-3-5-17(14)20(16)18/h2-7,12,15H,8-11,13H2,1H3

InChI Key

QEWYSVBHWJLEGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable coumarin derivative with a piperidine carboxylate under controlled conditions. The reaction may require the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound A : 10-[(3-Oxo-3H-Benzo[f]chromen-1-yl)methyl]-2-Trifluoromethyl-9a,10-Dihydrobenzimidazo[1,2-a]pyrimidin-4(5aH)-one
  • Molecular Formula : C25H19F3N3O3
  • Key Differences: Incorporates a trifluoromethyl group and an imidazo[1,2-a]pyrimidinone ring instead of the piperidine-carboxylate.
  • Synthesis: Traditional methods (non-microwave), yielding crystals with C–H···O hydrogen bonding and weaker aromatic stacking .
Compound B : 4-(4-Chloro-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)-N-(4-Iodophenyl)piperidine-1-Carboxamide
  • Molecular Formula : C19H17ClIN3O2
  • Key Differences :
    • Replaces the benzo[f]chromen with a benzodiazol-2-one ring and adds an iodophenyl carboxamide group.
    • Synthesized via stepwise alkylation (General Procedure A), indicating lower efficiency than microwave-assisted methods .
  • Bioactivity : Targets 8-oxo-guanine DNA glycosylase (OGG1), suggesting a distinct mechanism compared to the anti-inflammatory focus of the target compound .

Piperidine Carboxylate Derivatives

Compound C : Methyl 1-(3-Chloropropyl)piperidine-4-carboxylate
  • Molecular Formula: C10H18ClNO2
  • Key Differences :
    • Substitutes the benzo[f]chromenylmethyl group with a 3-chloropropyl chain.
    • Lower molecular weight (219.71 g/mol vs. ~395 g/mol for the target compound), likely affecting lipophilicity and bioavailability .
Compound D : Methyl 1-(3-Bromo-2-Cyanophenyl)piperidine-4-carboxylate
  • Molecular Formula : C14H15BrN2O2
  • Key Differences: Features a bromo-cyano-phenyl substituent, enhancing electrophilic reactivity.

Ester Stability and Metabolic Considerations

  • Methyl vs. Ethyl/Fluoroethyl Esters :
    • Methyl esters (as in the target compound) exhibit superior stability against carboxylesterases compared to ethyl or fluoroethyl esters, reducing premature hydrolysis and enhancing metabolic longevity .
    • Example: Methyl 3β-(4-iodophenyl)tropane-2β-carboxylate (β-CIT) shows slower degradation than fluoroethyl analogues under physiological conditions .

Data Tables

Table 2: Crystallographic Parameters

Compound Space Group Hydrogen Bonding Dihedral Angles (°)
Target Compound P21/c C–H···O chains along [010] 72.82 (chromen-imidazo)
Compound A P21/c C–H···O, aromatic stacking 72.82 (chromen-imidazo)

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